1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea
Description
This compound is a urea derivative featuring a 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl group and a thiophen-2-ylmethyl substituent. The 1,1-dioxidoisothiazolidine moiety introduces a sulfone group, which enhances polarity and may improve aqueous solubility compared to non-sulfonated analogs.
Properties
IUPAC Name |
1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S2/c16-13-5-4-11(9-14(13)19-6-2-8-24(19,21)22)18-15(20)17-10-12-3-1-7-23-12/h1,3-5,7,9H,2,6,8,10H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSBNACJSCTFFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)NCC3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea, also known by its CAS number 1203143-63-8, is a synthetic organic compound with potential biological activity. Its unique structure combines a chloro-substituted phenyl group, a dioxidoisothiazolidine moiety, and a thiophenyl urea component, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 345.85 g/mol. The compound features distinct functional groups that are crucial for its biological interactions:
| Property | Value |
|---|---|
| Molecular Formula | C14H14ClN3O3S |
| Molecular Weight | 345.85 g/mol |
| IUPAC Name | 1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-thiophen-2-ylurea |
| CAS Number | 1203143-63-8 |
The biological activity of 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The presence of the isothiazolidine moiety may allow the compound to interact with specific enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : The thiophenyl group can facilitate binding to various receptors, influencing signaling pathways associated with cell growth and apoptosis.
- Antioxidant Activity : The dioxidoisothiazolidine structure may confer antioxidant properties, protecting cells from oxidative stress.
Pharmacological Studies
Research has indicated that compounds similar to this urea derivative exhibit significant biological activities:
- Antitumor Activity : Preliminary studies suggest potential efficacy against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, indicating potential use in treating infections.
Case Studies and Research Findings
Recent literature has documented various studies investigating the biological activity of similar compounds:
- In Vitro Studies : A study on related isothiazolidine derivatives demonstrated cytotoxic effects on human cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use (source: ).
- Structure-Activity Relationship (SAR) : Research has explored how modifications to the phenyl and thiophenyl groups impact biological activity, revealing that certain substitutions enhance potency against specific targets (source: ).
Summary of Findings
The biological activity of 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea suggests it holds promise as a lead compound in drug development. Its unique structural features allow for diverse interactions within biological systems.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differentiators
Sulfone vs. Trifluoromethyl Groups: The target compound’s 1,1-dioxidoisothiazolidinyl group contrasts with the trifluoromethyl substituents in analogs (e.g., Compound 82, SS-02).
Thiophene vs. Heterocyclic Cores: The thiophen-2-ylmethyl group may enhance bioavailability compared to bulkier quinazolinone (SS-02) or pyridine (Compound 7n) cores, which could sterically hinder target binding .
Urea Linkage Modifications : Unlike thiadiazolyl-ureas () or piperazinyl-thiazole ureas (), the target compound lacks secondary heterocyclic rings, possibly simplifying synthesis while retaining urea-mediated hydrogen bonding .
Pharmacological Implications
- Anticancer Potential: Pyridine-ureas (Compound 82) and quinazolinone-ureas (SS-02) show activity against breast cancer cells (MCF-7), suggesting the target compound may share similar mechanisms, such as kinase inhibition or apoptosis induction .
- Enzyme Inhibition : Thiadiazolyl-ureas () are often designed as enzyme inhibitors (e.g., RORγt in ). The target compound’s sulfone group could modulate selectivity for inflammatory or oncogenic targets .
Q & A
Q. How can researchers optimize the synthesis of this urea derivative to improve yield and purity?
Methodological Answer: Synthesis optimization requires multi-step protocols with controlled reaction conditions. Key steps include:
- Intermediate preparation : Chlorination of aniline derivatives followed by coupling with isothiazolidinone sulfone precursors (e.g., reflux in ethanol at 80°C for 6 hours) .
- Urea formation : Reacting the intermediate with thiophen-2-ylmethyl isocyanate in dichloromethane using triethylamine as a base (room temperature, 12 hours) .
- Purification : Column chromatography (silica gel, gradient elution with petroleum ether/ethyl acetate) achieves >95% purity .
Q. Critical Parameters :
- Solvent polarity impacts reaction kinetics (e.g., dimethylformamide vs. dichloromethane) .
- Temperature control prevents decomposition of the sulfone group .
Q. What analytical techniques are most effective for structural elucidation and purity assessment?
Methodological Answer:
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based kits (IC determination) .
- Antimicrobial screening : Agar diffusion assays (MIC values) against S. aureus and E. coli .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC reported at 12 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of substituents?
Methodological Answer: SAR analysis involves systematic substitution of functional groups:
Q. Experimental Design :
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions often arise from assay variability or impurity. Mitigation strategies include:
- Standardized protocols : Use CLSI guidelines for antimicrobial assays .
- Orthogonal validation : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
- Batch analysis : Re-test compounds with independent synthesis routes to exclude impurity effects .
Example : A reported IC discrepancy (8 µM vs. 15 µM) for EGFR inhibition was traced to DMSO concentration differences (2% vs. 5%) in assay buffers .
Q. What strategies are effective for evaluating in vivo vs. in vitro pharmacological discrepancies?
Methodological Answer:
- Pharmacokinetic profiling : Measure bioavailability (e.g., oral vs. IV administration in rodent models) and correlate with in vitro ADMET data .
- Metabolite identification : LC-MS/MS analysis of plasma samples post-administration detects active/inactive metabolites .
- Tissue distribution : Radiolabel the compound (e.g., ) to track accumulation in target organs .
Case Study : A urea derivative showed potent in vitro activity (IC = 5 µM) but poor in vivo efficacy due to rapid hepatic clearance. Modifying the thiophene moiety to a pyridine ring improved t by 2.5× .
Q. How can computational modeling predict binding interactions with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with Asp831) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS software) .
- QSAR models : Train on datasets of IC values and physicochemical descriptors (e.g., Topological Polar Surface Area) to predict novel analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
